(4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its unique structural features, including a cycloheptylamino group, a fluorophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a cycloheptylamine derivative with an appropriate aldehyde or ketone to form the intermediate Schiff base. This intermediate is then reacted with a fluorophenyl hydrazine derivative under controlled conditions to yield the final pyrazolone product. The reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is critical to ensure the scalability and cost-effectiveness of the production. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-[(CYCLOPENTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cycloheptylamino group, in particular, may enhance its stability, solubility, and interaction with biological targets compared to similar compounds with different cyclic amine groups.
Properties
IUPAC Name |
4-(cycloheptyliminomethyl)-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-2-7-19-18(14-22-16-8-5-3-4-6-9-16)20(25)24(23-19)17-12-10-15(21)11-13-17/h10-14,16,23H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLOWCVPCUTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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